5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
Description
5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, and a piperidine ring attached to a thiazole moiety
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3OS/c16-10-1-2-13(17)12(9-10)14(21)19-11-3-6-20(7-4-11)15-18-5-8-22-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZMZOQFQWSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like amines or ethers .
Scientific Research Applications
Pharmacological Applications
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Antidiabetic Agents :
- The compound is being investigated as a potential intermediate for the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to manage type 2 diabetes. SGLT2 inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. Recent studies have focused on optimizing the synthesis of related compounds to enhance yield and scalability for industrial production .
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Antimicrobial Activity :
- Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. The thiazole moiety in this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further research in antibiotic development.
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Neurological Disorders :
- Compounds containing piperidine and thiazole rings have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. Research is ongoing to evaluate their effects on conditions like anxiety and depression.
Case Studies
Mechanism of Action
The mechanism of action for 5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of the piperidine-thiazole moiety.
2,3-Dihydroxy-benzoic acid methyl ester: Shares the benzamide core but has different substituents.
Uniqueness
The uniqueness of 5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE lies in its combination of halogenated benzamide with a piperidine-thiazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Biological Activity
5-Bromo-2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide (commonly referred to as BCTPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 373.72 g/mol. The structure features a benzamide core substituted with bromine and chlorine atoms, alongside a piperidine ring linked to a thiazole moiety. This unique combination is thought to contribute to its biological activity.
The compound exhibits several important biochemical characteristics:
- Aromaticity : The thiazole ring contributes to the compound's stability and reactivity through the delocalization of electrons.
- Solubility : The presence of halogen substituents may enhance solubility in organic solvents, which is beneficial for biological assays.
Research indicates that BCTPM interacts with various biological targets, potentially including:
- Enzyme Inhibition : BCTPM may inhibit specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Several studies have evaluated the anticancer potential of BCTPM:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that BCTPM significantly inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicate potent activity, comparable to established chemotherapeutics like doxorubicin.
- Mechanism Studies : Docking studies suggest that BCTPM may bind effectively to key proteins involved in cancer progression, such as carbonic anhydrase IX (CA IX), which is often overexpressed in hypoxic tumor environments.
Antimicrobial Activity
BCTPM has also shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : Preliminary tests indicate that the compound exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to standard antibiotics.
Study on Anticancer Efficacy
In a recent study published in Molecules, BCTPM was evaluated for its antiproliferative effects under both normoxic and hypoxic conditions. The results indicated that the compound exhibited enhanced activity under hypoxia, which is relevant for targeting solid tumors where oxygen levels are low. The study concluded that structural modifications could further enhance its efficacy against resistant cancer types .
Industrial Application
BCTPM is being explored for its potential in drug development pipelines targeting diabetes and metabolic disorders due to its ability to modulate glucose transport mechanisms . The scalability of its synthesis has been demonstrated, making it a viable candidate for further pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
